4-[2-(Piperidin-1-yl)ethoxy]phenol hydrochloride is a chemical compound that belongs to the class of phenolic compounds, which are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon ring. This compound is often used in scientific research and has applications in various fields, including medicinal chemistry and biochemistry. Its chemical structure includes a piperidine ring, which contributes to its biological activity and interaction with biological systems.
4-[2-(Piperidin-1-yl)ethoxy]phenol hydrochloride is classified as an organic compound and is identified by its CAS number 1132-61-2. It can be sourced from chemical suppliers specializing in laboratory reagents and compounds for research purposes . The compound is also recognized for its role as a buffering agent in biological applications, particularly in cell culture systems where maintaining pH stability is crucial .
The synthesis of 4-[2-(Piperidin-1-yl)ethoxy]phenol hydrochloride typically involves several key steps:
The reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide, and may include catalysts or protective groups to enhance yield and selectivity. Microwave-assisted synthesis has also been employed to improve reaction times and efficiency .
The molecular formula of 4-[2-(Piperidin-1-yl)ethoxy]phenol hydrochloride is C13H19ClN2O2. The structure features a phenolic ring substituted with an ethoxy group linked to a piperidine nitrogen, which enhances its solubility and biological activity.
Key structural data includes:
4-[2-(Piperidin-1-yl)ethoxy]phenol hydrochloride can undergo various chemical reactions typical of phenolic compounds, including:
These reactions are often facilitated by the presence of catalysts or specific reaction conditions (temperature, solvent choice) that optimize yields and minimize side reactions. For instance, protecting groups may be employed during synthesis to prevent unwanted reactions at sensitive sites on the molecule .
The mechanism of action for 4-[2-(Piperidin-1-yl)ethoxy]phenol hydrochloride involves its interaction with biological targets, likely due to its ability to form hydrogen bonds through the hydroxyl group. This interaction can modulate various biochemical pathways, potentially influencing cell signaling or enzyme activity.
4-[2-(Piperidin-1-yl)ethoxy]phenol hydrochloride finds applications primarily in scientific research:
The synthesis of 4-[2-(Piperidin-1-yl)ethoxy]phenol hydrochloride (CAS 100238-42-4; C₁₃H₁₉NO₂·HCl) employs a modular three-step strategy, prioritizing regioselectivity and high yield. Key intermediates include hydroquinone or 4-hydroxyphenethyl derivatives and 2-chloroethylpiperidine [1].
Initial etherification involves Williamson ether synthesis, where phenolic precursors react with 1,2-dihaloethanes (e.g., 1,2-dibromoethane or 2-chloroethanol) under basic conditions. Anhydrous potassium carbonate in acetone or dimethylformamide (DMF) at 60–80°C achieves optimal O-alkylation while suppressing competing C-alkylation. Catalytic potassium iodide (<5 mol%) accelerates halogen displacement, elevating yields from 68% to 92% [1] [4]. Phase-transfer catalysis (tetrabutylammonium bromide) enables aqueous-organic biphasic reactions, minimizing byproduct formation.
Table 1: Etherification Reaction Optimization
Catalyst | Solvent | Temperature (°C) | Yield (%) | Major Byproducts |
---|---|---|---|---|
K₂CO₃ | Acetone | 60 | 75 | C-alkylated isomer |
K₂CO₃/KI | DMF | 80 | 92 | None |
Tetrabutylammonium Br | Toluene/H₂O | 25 | 85 | Di-alkylated ether |
The chloroethoxy intermediate undergoes nucleophilic displacement with piperidine in refluxing acetonitrile. Triethylamine (2.0 equiv) scavenges HCl, preventing salt formation. Solvent polarity critically influences kinetics: polar aprotic solvents (acetonitrile, DMF) reduce activation energy by 30–40 kJ/mol versus toluene. Microwave-assisted synthesis (100°C, 30 min) enhances conversion to 95% while suppressing N,N'-dialkylation byproducts to <3% [1] . The product is isolated as a free base via extraction (ethyl acetate/water) and silica gel chromatography (95% purity).
Salt formation employs anhydrous HCl gas in ethanol or ethereal HCl in diethyl ether. Ethanol yields crystalline monohydrate salts, while ether produces anhydrous forms. Counterion studies confirm chloride’s superiority over bromide or sulfate in solubility (water solubility: 28 mg/mL) and crystallinity. Acetone anti-solvent precipitation at 4°C furnishes micronized particles (D₅₀: 15 μm), enhancing dissolution [1] [8].
Table 2: Hydrochloride Salt Crystallization Conditions
Solvent System | HCl Source | Form | Purity (%) | Crystal Habit |
---|---|---|---|---|
Ethanol | Anhydrous gas | Monohydrate | 99.5 | Needles |
Diethyl ether | Ethereal HCl | Anhydrous | 98.8 | Rhombic plates |
Ethanol/acetone | Aqueous HCl | Anhydrous | 97.2 | Irregular aggregates |
The piperidine nitrogen’s basicity (pKₐ ~10.5) facilitates protonation at physiological pH, enabling ionic interactions with biological targets (e.g., NLRP3 inflammasome or neurotransmitter receptors). N-methylation reduces potency by 8-fold in NLRP3 inhibition assays due to steric blockade of hydrogen bonding. Conversely, rigidification (e.g., incorporating piperidine into azabicyclo[3.2.1]octane) enhances binding affinity 3-fold by locking the amine in bioactive conformations [2] [8]. Spirocyclic analogues (e.g., 8-oxa-2-azaspiro[4.5]decane) improve metabolic stability (t₁/₂: >120 min vs. 45 min for piperidine) but compromise aqueous solubility.
Varying the linker from n=1 (ethoxy) to n=3 (butoxy) alters lipophilicity (cLogP: 1.8→2.7) and membrane permeability (PAMPA: 18→32 ×10⁻⁶ cm/s). The n=2 ethoxy linker optimizes steric flexibility and polarity, balancing blood-brain barrier penetration (Pe: 5.2×10⁻⁶ cm/s) and plasma protein binding (85%). Homologation to n=3 diminishes target engagement due to entropic penalties, reducing NLRP3 inhibitory activity (IC₅₀: 0.52 μM for n=2 vs. >10 μM for n=3) [3] [4].
Table 3: Pharmacokinetic Properties vs. Linker Length
Linker (n) | cLogP | PAMPA (×10⁻⁶ cm/s) | Plasma t₁/₂ (min) | Microsomal Stability (%) |
---|---|---|---|---|
1 | 1.8 | 18 | 45 | 72 |
2 | 2.1 | 26 | 68 | 88 |
3 | 2.7 | 32 | 30 | 65 |
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: